2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives: Derivatives of 2-iminoimidazolidin-4-one, a related compound, were synthesized through cyclization with various reagents, showcasing the chemical versatility of this class of compounds (Shestakov, Sidorenko, & Shikhaliev, 2007).
- Conformational Studies: Hydantoin-5-acetic acid, closely related to the compound , demonstrates unique conformational properties, which are of interest in supramolecular chemistry (Gerhardt, Tutughamiarso, & Bolte, 2012).
Applications in Medicine and Pharmacology
- Anti-Parkinson's Activity: Certain derivatives related to the compound show significant anti-Parkinson's activity in animal models, indicating potential therapeutic applications (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
- Antibacterial Activity: A series of related acetic acid derivatives exhibited antibacterial activity against Gram-positive bacterial strains, suggesting potential use in treating bacterial infections (Trotsko, Kosikowska, Paneth, Wujec, & Malm, 2018).
Advanced Material Synthesis
- Microwave Assisted Reactions: Studies have shown that microwave irradiation can efficiently facilitate the reactions of compounds containing active methylene groups, including those similar to the compound , highlighting its relevance in advanced synthesis techniques (Rábarová, Koiš, Lácová, & Krutošíková, 2004).
Supramolecular Chemistry
- Crystal Structure Analysis: The crystal structure of compounds like N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, similar in structure, provides insights into molecular interactions and stability, crucial for supramolecular chemistry applications (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Properties
IUPAC Name |
2-[4-ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-3-10-5-7-11(8-6-10)15(4-2)13(20)17(9-12(18)19)14(21)16-15/h5-8H,3-4,9H2,1-2H3,(H,16,21)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAAYNMWFVQSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CC(=O)O)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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